molecular formula C20H20N4O2S B2849655 N-(3-methoxybenzyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251574-40-9

N-(3-methoxybenzyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide

Cat. No. B2849655
CAS RN: 1251574-40-9
M. Wt: 380.47
InChI Key: HJJOCIBXNBBWGW-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide, also known as MPT0B390, is a small molecule compound that has shown promising results in scientific research as a potential anticancer agent.

Mechanism of Action

N-(3-methoxybenzyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide exerts its anticancer effects through multiple mechanisms. It has been shown to inhibit the activity of several enzymes involved in cancer cell growth and survival, including topoisomerase II, cyclin-dependent kinases, and histone deacetylases. N-(3-methoxybenzyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(3-methoxybenzyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide has been shown to have minimal toxicity in normal cells, indicating its potential as a safe and effective anticancer agent. In addition to its anticancer effects, N-(3-methoxybenzyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide has also been shown to have anti-inflammatory and anti-angiogenic properties.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-methoxybenzyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide is its ability to inhibit the growth of multiple cancer cell lines, making it a potential broad-spectrum anticancer agent. However, its multi-step synthesis process and limited availability may pose challenges for large-scale production and clinical use.

Future Directions

Future research on N-(3-methoxybenzyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide could focus on optimizing its synthesis method and developing more efficient production methods. In addition, further studies could explore its potential use in combination with other anticancer agents or as a targeted therapy for specific types of cancer. The mechanisms underlying its anti-inflammatory and anti-angiogenic effects could also be further investigated.

Synthesis Methods

N-(3-methoxybenzyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide is a complex molecule that requires a multi-step synthesis process. The synthesis method involves the reaction of 3-methoxybenzylamine with 2-bromoacetylthiophene to form N-(3-methoxybenzyl)-2-(thiophen-2-yl)acetamide. This intermediate is then reacted with 6-methyl-2-(pyridin-3-yl)pyrimidin-4-amine to form the final product, N-(3-methoxybenzyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide.

Scientific Research Applications

N-(3-methoxybenzyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-(3-methoxybenzyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown that N-(3-methoxybenzyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide has antitumor activity in mouse models of breast and lung cancer.

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-14-9-19(24-20(23-14)16-6-4-8-21-12-16)27-13-18(25)22-11-15-5-3-7-17(10-15)26-2/h3-10,12H,11,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJOCIBXNBBWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CN=CC=C2)SCC(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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